3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine
Description
3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring a triazine core fused with an imidazole ring. The 4-methoxyphenyl substituents at positions 3 and 6 contribute to its electronic and steric properties, making it a candidate for pharmacological applications. Its synthesis typically involves condensation reactions of hydrazinyl-triazine precursors with aldehydes in ethanol under acidic conditions .
Properties
CAS No. |
64768-09-8 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C19H16N4O2/c1-24-15-7-3-13(4-8-15)17-11-20-23-12-18(22-19(23)21-17)14-5-9-16(25-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
DDCOQOLRFXCJBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)N=C(C=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable diamine, followed by cyclization with a triazine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-b][1,2,4]triazine Derivatives Targeting GABA Receptors
- TPA023B (310) : A derivative with a trifluoromethyl group, TPA023B demonstrated selective agonism at GABAA α2/α3 receptors, showing higher efficacy than earlier analogues (e.g., compounds 308 and 309). However, it was discontinued due to business reasons despite favorable clinical tolerability .
- Difluoro-Biphenyl Derivative : 2',6-Difluoro-5'-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile exhibited α2/α3 selectivity via regioselective palladium-catalyzed arylation. Its fluorinated substituents enhance metabolic stability and receptor binding .
Key Differences :
- Substituent Effects : The methoxyphenyl groups in the target compound prioritize lipophilicity, whereas fluorinated or trifluoromethyl substituents (e.g., TPA023B) optimize metabolic stability and receptor affinity.
- Synthetic Routes : The target compound employs hydrazine-aldehyde condensations , while TPA023B uses palladium-catalyzed cross-coupling for regioselectivity .
Fluorinated Imidazo-Triazines
Comparison :
- Electronic Properties: Fluorine’s electron-withdrawing nature may improve target interaction in CDK inhibitors, whereas methoxy groups act as electron donors, altering charge distribution and binding modes.
- Bioavailability : Fluorinated derivatives often show improved metabolic stability but reduced solubility compared to methoxy-substituted compounds.
Imidazo-Pyridazines and Thiazino-Triazines
- Imidazo[1,2-b]pyridazines : Replacement of the triazine core with pyridazine (e.g., 3,6-bis(3-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazine) reduces ring strain and alters π-π stacking interactions. These compounds are explored for antiplasmodial activity .
- Imidazo[4,5-e]thiazino[2,3-c][1,2,4]triazines: Base-induced rearrangements of thiazolo-triazines yield fused thiazine-triazine systems. These derivatives display unique reactivity but lower pharmacological relevance compared to the target compound .
Key Contrasts :
- Core Heterocycles : Triazine-based compounds (e.g., the target) offer distinct electronic profiles compared to pyridazine or thiazine-fused systems, influencing target selectivity.
- Synthetic Complexity: Thiazino-triazines require multi-step rearrangements, while the target compound is synthesized via straightforward condensations .
Pharmacological and Physicochemical Data Table
Research Findings and Implications
- Substituent-Driven Activity : Methoxy groups in the target compound enhance lipophilicity, favoring CNS penetration, while fluorinated derivatives prioritize enzymatic inhibition .
- Synthetic Accessibility : The target compound’s synthesis is scalable and avoids complex metal catalysis, unlike palladium-dependent routes for GABA agonists .
- Thermodynamic Stability: Crystallographic data for similar triazolo-triazines (e.g., monoclinic P2₁/c space group) suggest strong hydrogen bonding and π-π stacking, which may apply to the target compound .
Biological Activity
3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine is a compound belonging to the imidazo[1,2-b][1,2,4]triazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties and other pharmacological effects.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 304.34 g/mol
- CAS Number : 10243-69-3
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with cancer progression.
Anticancer Activity
Several studies have highlighted the compound's cytotoxic effects on cancer cells. Notably:
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects against human cancer cell lines such as BxPC-3 (pancreatic), PC-3 (prostate), and HCT-116 (colorectal) at nanomolar concentrations without affecting normal cells (L929 and WI38) .
- It was found to trigger apoptosis through the activation of caspases and modulation of the AKT-mTOR pathway .
- Mechanism of Action :
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BxPC-3 | 8.5 | Apoptosis via caspase activation |
| PC-3 | 10.0 | BTK inhibition |
| HCT-116 | 12.0 | AKT-mTOR pathway inhibition |
Table 2: Comparison of Anticancer Efficacy with Standard Chemotherapeutics
| Compound | IC50 (µM) | Type |
|---|---|---|
| 3,6-Bis(4-methoxyphenyl)... | 8.5 | Novel Compound |
| 5-Fluorouracil | 20.0 | Standard Chemotherapy |
Case Studies
Case Study 1 : A study evaluated the effect of the compound in a zebrafish embryo xenograft model. It showed a significant reduction in tumor size when administered alongside conventional chemotherapeutics like 5-fluorouracil .
Case Study 2 : Another investigation focused on the selectivity of the compound towards cancer cells compared to normal cells. Results indicated that while normal cells remained largely unaffected at therapeutic doses, cancer cells exhibited substantial apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
